molecular formula C9H8O3 B14502791 (2S)-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 63559-46-6

(2S)-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B14502791
CAS No.: 63559-46-6
M. Wt: 164.16 g/mol
InChI Key: WEVFUSSJCGAVOH-QMMMGPOBSA-N
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Description

(2S)-2,3-Dihydro-1-benzofuran-2-carboxylic acid is a chiral compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2-hydroxyphenylacetic acid derivatives. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are used.

Major Products:

    Oxidation: Formation of benzofuran-2-carboxaldehyde or benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of benzofuran-2-methanol or other reduced derivatives.

    Substitution: Formation of halogenated benzofuran derivatives or other substituted products.

Scientific Research Applications

(2S)-2,3-Dihydro-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of (2S)-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2,3-Dihydrobenzofuran: A similar compound lacking the carboxylic acid group.

    Benzofuran-2-carboxylic acid: A non-chiral analog with similar functional groups.

Uniqueness: (2S)-2,3-Dihydro-1-benzofuran-2-carboxylic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its stereochemistry plays a crucial role in its interactions and effectiveness in various applications.

Properties

CAS No.

63559-46-6

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

(2S)-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H8O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11)/t8-/m0/s1

InChI Key

WEVFUSSJCGAVOH-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](OC2=CC=CC=C21)C(=O)O

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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